molecular formula C10H21NO B2710061 2-(2-Ethyloxan-4-yl)propan-1-amine CAS No. 2248370-37-6

2-(2-Ethyloxan-4-yl)propan-1-amine

Cat. No. B2710061
CAS RN: 2248370-37-6
M. Wt: 171.284
InChI Key: VVIUOLZJLXIEIO-UHFFFAOYSA-N
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Description

“2-(2-Ethyloxan-4-yl)propan-1-amine” is a chemical compound with the molecular formula C10H21NO. It is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .


Synthesis Analysis

The synthesis of amines like “2-(2-Ethyloxan-4-yl)propan-1-amine” can be achieved through various methods. One common method is the reaction of aldehydes or ketones with primary or secondary amines to form imine derivatives . Another method involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .


Molecular Structure Analysis

The molecular structure of “2-(2-Ethyloxan-4-yl)propan-1-amine” consists of a nitrogen atom bonded to a hydrocarbon group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Amines like “2-(2-Ethyloxan-4-yl)propan-1-amine” can undergo a variety of chemical reactions. These include reactions with acid chlorides or acid anhydrides to form amides . They can also undergo Hofmann elimination to form alkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Ethyloxan-4-yl)propan-1-amine” would depend on its specific structure. Amines in general are known to have a strong, fishy odor, and they can form hydrogen bonds, making them more polar and giving them higher boiling points than similar-sized molecules that don’t form hydrogen bonds .

Safety And Hazards

The safety and hazards associated with “2-(2-Ethyloxan-4-yl)propan-1-amine” would depend on its specific structure and how it is used. In general, amines can be irritants and can cause harm if ingested, inhaled, or if they come into contact with the skin .

Future Directions

The future directions for research on “2-(2-Ethyloxan-4-yl)propan-1-amine” could include further exploration of its synthesis, its potential uses in pharmaceuticals, and its physical and chemical properties. More research is needed to fully understand its mechanism of action and safety profile .

properties

IUPAC Name

2-(2-ethyloxan-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-3-10-6-9(4-5-12-10)8(2)7-11/h8-10H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIUOLZJLXIEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCO1)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethyloxan-4-yl)propan-1-amine

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